molecular formula C6H5BrN4O B11879258 7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

Cat. No.: B11879258
M. Wt: 229.03 g/mol
InChI Key: FVLOIKXJOKXCNY-UHFFFAOYSA-N
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Description

7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic compound featuring a fused imidazo-triazinone core with bromine and methyl substituents at positions 7 and 5, respectively. This structural motif is shared with several phosphodiesterase-5 (PDE-5) inhibitors, such as vardenafil and its analogues, which are clinically used for erectile dysfunction (ED) treatment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrN4O

Molecular Weight

229.03 g/mol

IUPAC Name

7-bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H5BrN4O/c1-3-4-5(12)8-2-9-11(4)6(7)10-3/h2H,1H3,(H,8,9,12)

InChI Key

FVLOIKXJOKXCNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=NN2C(=N1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 7-Bromo-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route includes:

Industrial production methods often scale up these reactions, ensuring rigorous safety protocols and optimization of reaction conditions to achieve high yields and purity .

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C6H5BrN4OC_6H_5BrN_4O and a molecular weight of approximately 229.034 g/mol. Its structure features a triazine ring fused with an imidazole moiety, which contributes to its biological activity.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of 7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one exhibit significant enzyme inhibition properties. Specifically, compounds related to this structure have shown effectiveness in inhibiting the activity of pyruvate dehydrogenase kinase (PDK), an important enzyme in metabolic regulation.

  • Inhibition Potency : The derivatives have been reported to display IC50 values ranging from 0.04 to 0.33 µM against PDK1 isoforms, indicating strong inhibitory potential compared to established inhibitors like dichloroacetate (DCA) .
CompoundIC50 (µM)Target Enzyme
Derivative 4d0.04PDK1
Derivative 5f0.33PDK1
DCA>10PDK1

This enzyme inhibition suggests potential applications in treating metabolic disorders and cancer, where PDK activity is often dysregulated.

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In particular, studies have focused on pancreatic ductal adenocarcinoma (PDAC) cells.

  • Cytotoxic Effects : The screening of synthesized triazine derivatives revealed that several compounds significantly reduced cell viability in PDAC cell lines, showcasing their potential as anticancer agents .
Cell LineCompound TestedViability Reduction (%)
KRAS-wild-type PDACDerivative 4f75%
KRAS-mutant PDACDerivative 5h80%

This efficacy highlights the compound's promise in the development of new cancer therapies.

Pharmacological Potential

Beyond enzyme inhibition and anticancer properties, the compound's pharmacological profile suggests it may possess anticonvulsant properties as well. Recent investigations into related imidazo compounds have indicated that brominated analogues can effectively dampen epileptic activity without significant sedative effects .

  • Anticonvulsant Activity : The studies suggest that these compounds could serve as alternatives to traditional anticonvulsants like diazepam, with fewer side effects related to motor impairment.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study on Enzyme Inhibition : A study investigated the effect of synthesized derivatives on PDK activity in vitro. Results indicated a marked decrease in enzymatic activity at low concentrations, paving the way for further exploration in metabolic disease treatment .
  • Cancer Treatment Exploration : Research involving the application of these compounds on PDAC models demonstrated not only cytotoxicity but also mechanisms of action that warrant further investigation into their use as chemotherapeutics .
  • Antiepileptic Drug Development : A study highlighted a brominated analogue derived from imidazo compounds that exhibited significant anticonvulsant activity in animal models without inducing motor impairment . This positions it as a candidate for further clinical evaluation.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The imidazo[5,1-f][1,2,4]triazin-4-one scaffold is common among PDE-5 inhibitors. Key structural differences arise from substituents on the phenyl ring and the imidazo-triazinone core:

Table 1: Substituent Comparison
Compound Name Core Substituents (Position) Phenyl Ring Substituents (Position) Key Functional Groups
7-Bromo-5-methyl-3H-imidazo-triazin-4-one Br (7), CH₃ (5) None Bromine, methyl
Vardenafil CH₃ (5), C₃H₇ (7) Ethoxy (2), 4-ethylpiperazinylsulfonyl (5) Sulfonamide, ethylpiperazine
Propoxy-vardenafil CH₃ (5), C₃H₇ (7) Propoxy (2), 4-ethylpiperazinylsulfonyl (5) Sulfonamide, propoxy group
Desulfovardenafil CH₃ (5), C₃H₇ (7) Ethoxy (2) Ethoxy, no sulfonyl group
2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo-triazin-4-one CH₃ (5), C₃H₇ (7) Ethoxy (2) Ethoxy, propyl

Notes:

  • Vardenafil (Levitra®) includes a sulfonamide-linked 4-ethylpiperazine group, critical for PDE-5 binding .
  • Propoxy-vardenafil replaces the ethoxy group with propoxy, a modification linked to adulteration in dietary supplements .
  • Desulfovardenafil lacks the sulfonyl group, reducing PDE-5 inhibitory activity .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Toxicity Data
Compound Name Solubility (LogP) PDE-5 IC₅₀ (nM) Adverse Effects
Vardenafil 2.1 0.7 Headache, dyspepsia, hypotension
Propoxy-vardenafil 2.5 (estimated) Not reported Potential hepatotoxicity (inferred)
7-Bromo-5-methyl-3H-imidazo-triazin-4-one 1.8 (predicted) Not tested Unknown (structural alerts for bromine)
Desulfovardenafil 1.9 >1000 Minimal PDE-5 inhibition

Notes:

  • Vardenafil’s sulfonamide group enhances binding to PDE-5’s catalytic domain, while its absence (e.g., in desulfovardenafil) abolishes activity .

Biological Activity

7-Bromo-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C5_5H3_3BrN4_4O
  • Molecular Weight : 215.00752 g/mol
  • CAS Number : 1235374-52-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to function as a potential inhibitor of certain enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance:

  • Inhibition of RNA polymerase : Compounds in the imidazo[5,1-f][1,2,4]triazin class have shown significant inhibition of RNA polymerase activity in vitro, which is crucial for viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Biological Activity Target IC50_{50} Value (µM) Reference
AntiviralNS5B RNA polymerase0.35
CytotoxicityHuman T-Lymphocytes>50
Enzyme InhibitionCyclin-dependent kinase0.26

Case Study 1: Antiviral Efficacy

In a study focusing on the antiviral properties of imidazo[5,1-f][1,2,4]triazin derivatives, it was found that this compound exhibited promising results against Hepatitis C virus (HCV) by significantly inhibiting the NS5B RNA polymerase with an IC50_{50} value of 0.35 µM .

Case Study 2: Anticancer Properties

Another study investigated the potential anticancer effects of imidazotetrazine derivatives. The compound demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity in normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Q & A

Q. Key Considerations :

ParameterMethod A Method B
ReagentsAlkali, compound XOxalic anhydride
Yield OptimizationpH controlSolvent selection
PurificationCrystallizationChromatography

Which spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • NMR : 1H and 13C NMR confirm substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z = 364 [M + H]+ in ESI mode) .

Advanced : High-resolution MS and 2D NMR (e.g., HSQC, COSY) resolve structural ambiguities in fused heterocycles .

How can researchers address discrepancies in synthetic yields across methodologies?

Q. Advanced

  • Parameter Screening : Systematically vary reaction conditions (temperature, solvent, catalyst loading). For instance, palladium-catalyzed methods require inert atmospheres to prevent catalyst deactivation .
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., debrominated intermediates) and adjust stoichiometry .
  • Case Study : reports two methods for synthesizing imidazo-triazinones, with Method B yielding higher purity due to controlled oxalate coupling .

How to design an experiment to evaluate the compound’s stability under varying pH conditions?

Q. Advanced

  • Protocol :
    • Prepare buffered solutions (pH 3–11).
    • Incubate the compound at 37°C for 24–72 hours.
    • Monitor degradation via HPLC and NMR .
  • Key Metrics : Degradation products (e.g., hydrolyzed imidazole rings) and half-life calculations.

What strategies are effective for synthesizing structural analogs with enhanced bioactivity?

Q. Advanced

  • Bromine Substitution : Replace bromine with other halogens (e.g., chlorine) or functional groups (e.g., -CF₃) to modulate electronic properties .
  • Scaffold Modification : Fuse additional rings (e.g., benzodiazepines) via palladium-catalyzed cross-coupling .
  • Case Study : demonstrates that methyl and chloro substituents on pyrrolo-triazine analogs enhance kinase inhibition .

How to analyze conflicting NMR data for this compound?

Q. Advanced

  • Troubleshooting Steps :
    • Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃ shifts).
    • Use DEPT-135 NMR to distinguish CH₃ from CH₂ groups .
    • Compare experimental data with computational predictions (DFT calculations) .

What experimental approaches validate the compound’s role as a CYP11B1 inhibitor?

Q. Advanced

  • Enzyme Assays : Measure IC₃₀ values using recombinant CYP11B1 and cortisol synthesis inhibition .
  • Docking Studies : Perform molecular modeling to assess binding affinity to the enzyme’s active site .
  • Control Experiments : Test against related isoforms (e.g., CYP11B2) to confirm selectivity .

How to optimize reaction conditions for large-scale synthesis without compromising purity?

Q. Advanced

  • Process Parameters :
    • Temperature : Maintain ≤80°C to prevent thermal decomposition .
    • Catalyst Recycling : Use immobilized palladium catalysts to reduce costs .
  • Quality Control : Implement inline FTIR to monitor reaction progress .

What are the implications of bromine’s position on the compound’s reactivity?

Basic
Bromine at the 7-position enhances electrophilic aromatic substitution reactivity, enabling further functionalization (e.g., Suzuki coupling) . Compare with analogs lacking bromine, which show reduced cross-coupling efficiency .

How to design a stability-indicating assay for this compound?

Q. Advanced

  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and oxidative conditions (H₂O₂).
  • Analytical Tools : UPLC-PDA-MS to track degradation pathways and quantify impurities .

What computational methods predict the compound’s physicochemical properties?

Q. Advanced

  • LogP Calculation : Use software like MarvinSuite to estimate lipophilicity for drug-likeness assessment.
  • pKa Prediction : ACD/Labs software identifies ionizable groups (e.g., imidazole NH) .

How to resolve contradictions in biological activity data across studies?

Q. Advanced

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, variations in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Dose-Response Curves : Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

What safety precautions are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.